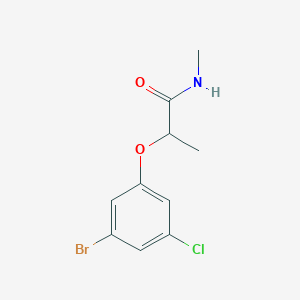

2-(3-Bromo-5-chlorophenoxy)-N-methylpropanamide

Description

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-6(10(14)13-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGVIQVKBIUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide

- Structure: The trifluoromethyl (-CF₃) group at the 5-position introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s phenoxy group.

- Synthesis: Likely involves halogenation and amidation steps similar to methods described for brominated furanones (e.g., N-bromosuccinimide-mediated bromination) .

- Applications : The -CF₃ group may improve lipophilicity and binding affinity in receptor-targeted molecules .

2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide

2-[(3-Fluorophenyl)amino]-N-methylpropanamide

- Thermochemistry : N-Methylpropanamide derivatives exhibit vaporization enthalpies (ΔHvap) around 39.7 kJ·mol⁻¹, suggesting moderate volatility influenced by substituent polarity .

Physicochemical Properties

*Estimated values based on structural analogs.

Research Implications

The comparison underscores the role of halogen and substituent choice in tuning molecular properties. For instance:

- Electron-withdrawing groups (e.g., -CF₃) improve stability but may reduce solubility.

- Hydrogen-bond donors (e.g., -OH) enhance solubility but increase susceptibility to metabolic oxidation .

- Halogen placement (ortho vs. para) affects steric hindrance and crystal packing, as observed in SHELX-refined structures .

Further studies on this compound should prioritize experimental determination of its thermochemical and crystallographic parameters to validate computational predictions.

Preparation Methods

Preparation of Key Starting Materials

2.1. Synthesis of 3-Bromo-5-chlorophenol

While direct literature on 3-bromo-5-chlorophenol synthesis is limited in the provided sources, related halogenated aromatic compounds such as 2-bromo-5-chloropyridine are synthesized via bromination of amino-substituted precursors under acidic conditions with bromine and sodium nitrite (diazotization). Analogous electrophilic aromatic substitution or halogenation reactions can be adapted for phenol derivatives.

2.2. Preparation of N-Methylpropanamide Derivative

The propanamide scaffold is typically prepared by amidation of propanoic acid derivatives with methylamine or via acyl chloride intermediates. For example, amide coupling using thionyl chloride to convert acids to acid chlorides followed by reaction with amines is a common method.

Formation of the Aryl Ether Linkage

The key step in preparing 2-(3-bromo-5-chlorophenoxy)-N-methylpropanamide is the formation of the aryl ether bond between the phenol and the propanamide moiety.

Nucleophilic Aromatic Substitution (SNAr): The phenol oxygen acts as a nucleophile attacking an electrophilic carbon bearing a suitable leaving group on the propanamide derivative. This reaction is often facilitated by bases such as potassium carbonate in polar aprotic solvents like 2-propanol or DMF.

Williamson Ether Synthesis: Another approach involves deprotonation of the phenol with a base to form the phenolate ion, which then displaces a halide or tosylate on the propanamide side chain.

In the synthesis of related compounds, potassium carbonate in 2-propanol at elevated temperatures (around 85 °C) for extended periods (16 hours) has been effective to afford high yields of aryl ether products.

Amide Bond Formation

Amide formation in the context of this compound involves coupling the amine (methylamine or N-methylamine) with the carboxylic acid or its activated derivative.

Acid Chloride Route: The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride, then reacted with methylamine to form the amide.

Direct Coupling: Alternatively, coupling agents such as EDCI or DCC can facilitate direct amidation under mild conditions.

Representative Synthetic Procedure (Based on Analogous Systems)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 3-Bromo-5-chlorophenol + K2CO3, 2-propanol, 85 °C, 16 h | Formation of phenolate ion and nucleophilic substitution with N-methylpropanamide derivative | Moderate to good yields (~40-70%) depending on substrate purity and conditions |

| 2 | Propanoic acid + SOCl2, reflux | Conversion to acid chloride intermediate | High yield, typically >90% |

| 3 | Acid chloride + methylamine, low temperature | Amidation to form N-methylpropanamide | High yield, mild conditions prevent side reactions |

| 4 | Purification by column chromatography | Isolation of pure this compound | Purity >95% by NMR and melting point |

Analytical Data and Characterization

- Melting Point: Typically in the range of 70–120 °C depending on purity.

- NMR Spectroscopy: Proton NMR shows characteristic aromatic protons with coupling constants indicative of substitution pattern; amide NH and methyl signals confirm amide formation.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.

- Chromatography: Column chromatography on silica gel using ethyl acetate/hexane mixtures effectively purifies the compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of polar aprotic solvents such as DMAc or DMF enhances reaction rates for aromatic substitutions and bromination steps.

- Maintaining low temperatures during halogenation prevents overbromination and side reactions.

- Potassium carbonate is a preferred base for phenol deprotonation due to its moderate basicity and solubility in alcohol solvents.

- Purification by column chromatography is essential to remove unreacted starting materials and side products, ensuring high purity.

- The described methods are adaptable for preparing analogs with different halogen substitutions on the aromatic ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.